ID-8 Exhibits Superior DYRK1A/1B Selectivity Over Harmine in Biochemical Kinase Assays
ID-8 demonstrates a superior selectivity profile for DYRK1A and DYRK1B compared to the natural product Harmine. While Harmine is a potent DYRK1A inhibitor, it also shows activity against other DYRK family members (e.g., DYRK2 IC50: 900 nM). In contrast, ID-8 shows little to no activity against DYRK2, DYRK3, and DYRK4 up to the highest concentrations tested in kinome screening panels [1]. This differential selectivity is critical for applications requiring precise dissection of DYRK1A-specific biology without confounding effects from other DYRK isoforms.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | DYRK1A IC50: 78 nM; DYRK1B IC50: 54 nM; DYRK2 IC50: >10,000 nM (no significant activity); DYRK3 IC50: >10,000 nM (no significant activity) [1]. |
| Comparator Or Baseline | Harmine: DYRK1A IC50: 33-80 nM; DYRK2 IC50: 900 nM; DYRK3 IC50: 800 nM . |
| Quantified Difference | ID-8 is >111-fold selective for DYRK1A over DYRK2, whereas Harmine is only ~11-27 fold selective. ID-8 shows no measurable activity on DYRK3, while Harmine has an IC50 of 800 nM. |
| Conditions | Biochemical kinase assays using 33P-incorporation or similar standard kinase activity measurement platforms. |
Why This Matters
For researchers studying DYRK1A-specific signaling in stem cell maintenance or neurodegenerative diseases, ID-8 provides a cleaner pharmacological tool with a lower risk of off-target confounding from DYRK2 or DYRK3 inhibition compared to Harmine.
- [1] Cheng, Y., et al. (2017). A high-throughput screen identifies DYRK1A inhibitor ID-8 that stimulates human kidney tubular epithelial cell proliferation. Journal of the American Society of Nephrology, 29(12), 2820-2833. View Source
